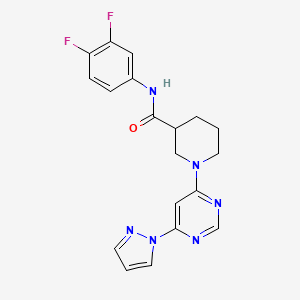
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18F2N6O and its molecular weight is 384.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
A novel series of pyrazolopyrimidine derivatives has been synthesized, demonstrating potential anticancer activity. For instance, Rahmouni et al. (2016) developed a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, highlighting the compound's potential in cancer treatment research (Rahmouni et al., 2016).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel derivatives from visnaginone and khellinone has been reported to possess anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) described the synthesis of a series of compounds, including the pyrazolopyrimidine analogues, that exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparable to standard drugs (Abu‐Hashem et al., 2020).
Antiviral and Cytotoxic Agents
El-Subbagh et al. (2000) synthesized a range of compounds, including pyrazolo[4,3-c]pyridines, pyrido[4,3-d]pyrimidines, and demonstrated their antiviral and antitumor activities. These compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as exhibiting broad-spectrum antitumor activity (El-Subbagh et al., 2000).
Anti-angiogenic Properties
Kambappa et al. (2017) synthesized a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic properties using the chick chorioallantoic membrane (CAM) model. Several compounds demonstrated significant anti-angiogenic activity, suggesting their potential as anticancer agents by inhibiting blood vessel formation (Kambappa et al., 2017).
DNA Cleavage Activities
The same study by Kambappa et al. also investigated the DNA cleavage abilities of these compounds, with several demonstrating efficient DNA binding and cleavage activities. This suggests potential applications in cancer therapy, where DNA-targeting strategies are utilized (Kambappa et al., 2017).
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-15-5-4-14(9-16(15)21)25-19(28)13-3-1-7-26(11-13)17-10-18(23-12-22-17)27-8-2-6-24-27/h2,4-6,8-10,12-13H,1,3,7,11H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCIAHGLSRIMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

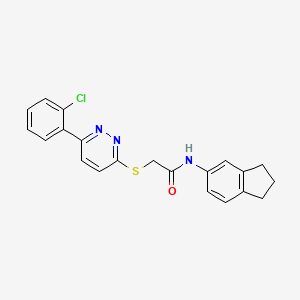

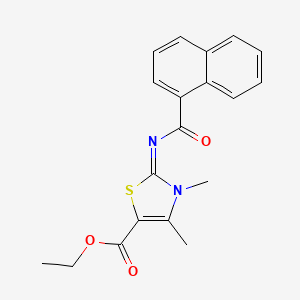
![1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2705294.png)
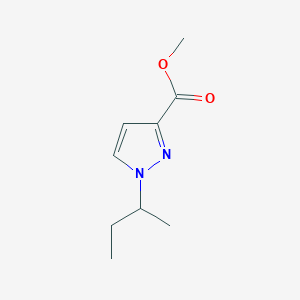
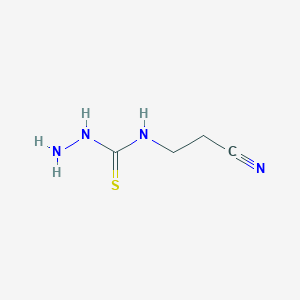

![2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2705299.png)
![6,7-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2705300.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2705302.png)
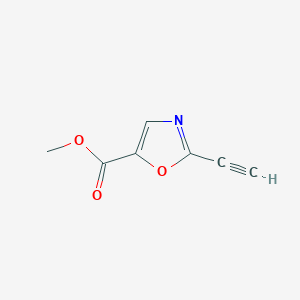
![Methyl 3-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2705307.png)
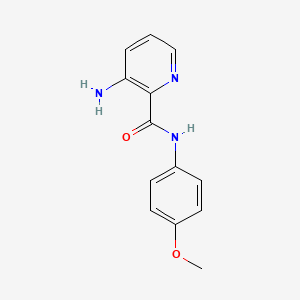
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2705310.png)